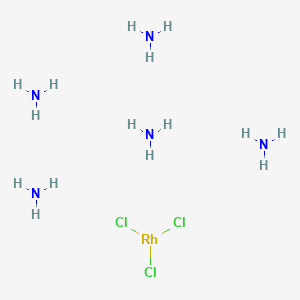
Chloropentaamminerhodium(III)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropentamminerhodium(III) dichloride, also known as pentaamminechlororhodium(III) dichloride, is a coordination complex with the formula [Rh(NH3)5Cl]Cl2. This compound is part of the metal-ammine complexes family and is known for its distinctive yellow color. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Chloropentamminerhodium(III) dichloride is typically synthesized through the reaction of rhodium trichloride with ammonia in ethanol. The reaction involves the formation of the complex [Rh(NH3)5Cl]Cl2, where two chloride ions are labile, and the coordinated chloride ligand is not . The general reaction can be represented as follows:
[ \text{RhCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Rh}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 ]
Industrial Production Methods
Industrial production of chloropentamminerhodium(III) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Chloropentamminerhodium(III) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Reduction Reactions: Treatment with zinc dust in the presence of ammonia can reduce the complex to form the hydride complex [RhH(NH3)5]2+.
Common Reagents and Conditions
Common reagents used in reactions with chloropentamminerhodium(III) dichloride include ammonia, zinc dust, and various anions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving chloropentamminerhodium(III) dichloride include substituted complexes and reduced species, such as the hydride complex [RhH(NH3)5]2+ .
科学的研究の応用
Chloropentamminerhodium(III) dichloride has a wide range of scientific research applications:
作用機序
The mechanism of action of chloropentamminerhodium(III) dichloride involves its ability to form coordination complexes with various ligands. The compound can interact with biomolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Chloropentamminerhodium(III) dichloride can be compared with other similar compounds, such as:
Chloropentamminecobalt(III) chloride: This compound has a similar structure but contains cobalt instead of rhodium.
Chloropentammineiridium(III) chloride: This compound contains iridium and is used in various catalytic and industrial applications.
The uniqueness of chloropentamminerhodium(III) dichloride lies in its specific chemical properties and reactivity, which make it suitable for specialized applications in research and industry.
特性
分子式 |
Cl3H15N5Rh |
|---|---|
分子量 |
294.41 g/mol |
IUPAC名 |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChIキー |
ICJGGTVWZZBROS-UHFFFAOYSA-K |
正規SMILES |
N.N.N.N.N.Cl[Rh](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
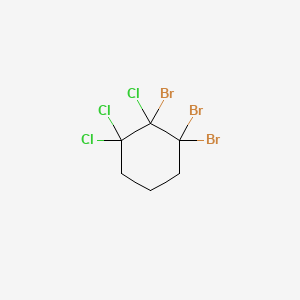

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
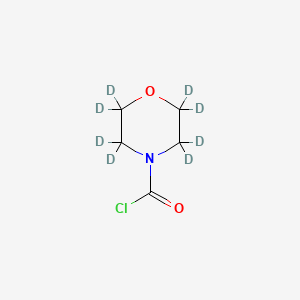
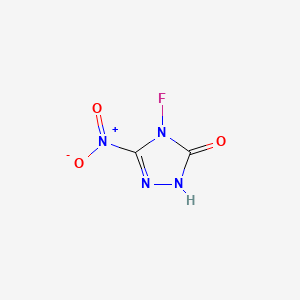

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

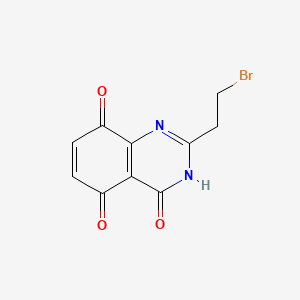
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)


![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)
